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Compound of Interest

Compound Name: HS-27

Cat. No.: B8103614 Get Quote

This technical guide provides a comprehensive overview of the Hs27 cell line (ATCC CRL-

1634), a widely used normal human fibroblast cell line. This document is intended for

researchers, scientists, and drug development professionals, offering detailed information on

the cell line's origin, characteristics, culture protocols, and applications. Furthermore, this guide

clarifies the distinction between Hs27 and the often-confused HS-27A cell line, providing

relevant data for both.

Introduction to Hs27 (ATCC CRL-1634)
The Hs27 cell line is a finite human fibroblast cell line derived from the foreskin of a normal,

newborn Black male.[1][2][3] It is a valuable tool in a variety of research areas, including

toxicology, 3D cell culture, and high-throughput screening. As a finite cell line, it has a limited

lifespan and can be propagated for approximately 42 passages.[2][4][5]

Distinction from HS-27A (ATCC CRL-2496)
It is crucial to distinguish the Hs27 cell line from the HS-27A cell line (ATCC CRL-2496). HS-
27A is an immortalized human bone marrow stromal fibroblast cell line derived from a 30-year-

old White male. This cell line was immortalized through transformation with the amphotropic

retrovirus vector LXSN16E6E7, which expresses the E6 and E7 proteins of human

papillomavirus type 16.[6] Unlike Hs27, HS-27A is a continuous cell line with a different tissue

of origin, donor demographics, and distinct biological properties, particularly in its capacity to

support hematopoietic progenitor cells.[7]
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Quantitative Data Summary
The following tables summarize the key quantitative characteristics of both the Hs27 and HS-
27A cell lines for easy comparison.

Table 1: Characteristics of Hs27 Cell Line (ATCC CRL-1634)

Characteristic Value

Organism Homo sapiens (Human)

Tissue of Origin Skin, Foreskin[1][2]

Cell Type Fibroblast[1][2]

Age of Donor Newborn[2][4][5]

Sex of Donor Male[1][3]

Ethnicity Black[1][2][3][5]

Disease State Normal

Growth Properties Adherent[2][5]

Morphology Fibroblastic[4]

Karyotype 46,XY[2][5]

Lifespan Finite (approx. 42 passages)[2][4][5]

STR Profile

Amelogenin: X,Y; CSF1PO: 10,12; D5S818: 12;

D7S820: 9,11; D13S317: 12,14; D16S539:

11,13; TH01: 7,8; TPOX: 6,8; vWA: 18[2][5]

Table 2: Characteristics of HS-27A Cell Line (ATCC CRL-2496)
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Characteristic Value

Organism Homo sapiens (Human)

Tissue of Origin Bone Marrow, Stroma

Cell Type Fibroblast

Age of Donor 30 years

Sex of Donor Male

Ethnicity White

Disease State Normal

Growth Properties Adherent

Morphology
Fibroblastic, large flattened polygonal shaped

cells

Immortalization HPV-16 E6/E7 expression[6]

Antigen Expression
High levels of Vascular Cell Adhesion Molecule

1 (VCAM-1/CD106)

Experimental Protocols
This section provides detailed methodologies for the culture and maintenance of the Hs27 cell

line, as well as a protocol for its use as a feeder layer, a common application.

Cell Culture and Maintenance of Hs27
This protocol is based on guidelines provided by ATCC and other cell culture repositories.[1][4]

[8]

Materials:

Hs27 cells (ATCC CRL-1634)

Dulbecco's Modified Eagle's Medium (DMEM), ATCC-formulated (Catalog No. 30-2002)[1]
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Fetal Bovine Serum (FBS)

0.25% (w/v) Trypsin-0.03% (w/v) EDTA solution[1]

Phosphate-Buffered Saline (PBS), sterile

Sterile tissue culture flasks, plates, and pipettes

Humidified incubator at 37°C with 5% CO2[8]

Biosafety cabinet

Complete Growth Medium:

Prepare the complete growth medium by supplementing the base DMEM with 10% (v/v) fetal

bovine serum.[1]

Warm the complete growth medium to 37°C in a water bath before use.

Thawing of Cryopreserved Cells:

Quickly thaw the cryovial of Hs27 cells in a 37°C water bath until only a small amount of ice

remains.

Decontaminate the outside of the vial with 70% ethanol and transfer it to a biosafety cabinet.

Aseptically transfer the contents of the vial to a centrifuge tube containing 9.0 mL of pre-

warmed complete growth medium.

Centrifuge the cell suspension at approximately 125 x g for 5 to 7 minutes.[1]

Aspirate the supernatant, which contains the cryoprotective agent (e.g., DMSO).

Gently resuspend the cell pellet in a small volume of fresh, pre-warmed complete growth

medium.

Transfer the resuspended cells to a T-75 culture flask containing additional complete growth

medium.
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Incubate the flask at 37°C in a humidified incubator with 5% CO2.

Change the medium 24 hours after thawing to remove any residual cryoprotective agent.

Subculturing:

Monitor the cell confluence, which should not exceed 80-90%.

Aspirate the culture medium from the flask.

Rinse the cell monolayer with sterile PBS to remove any residual serum.

Add 1 to 2 mL of 0.25% Trypsin-0.03% EDTA solution to the flask and incubate at room

temperature or 37°C until the cells detach.[1]

Observe the cells under a microscope to confirm detachment.

Add 6-8 mL of complete growth medium to the flask to inactivate the trypsin.

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

Transfer a portion of the cell suspension to new culture flasks at a split ratio of 1:2 to 1:4.[5]

Add fresh, pre-warmed complete growth medium to the new flasks.

Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

Renew the culture medium 2 to 3 times per week.[8]

Hs27 as a Feeder Layer for Human Corneal Epithelial
Regeneration
This protocol is adapted from a study by Li et al. (2012), which identified Hs27 as a suitable

human fibroblast feeder layer for the ex vivo expansion of human corneal epithelial cells.[9]

Materials:

Confluent culture of Hs27 cells
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Mitomycin C (5 µg/mL)

Human corneal limbal epithelial single cells

Appropriate culture medium for corneal epithelial cells

Protocol:

Culture Hs27 cells to confluence as described in Protocol 3.1.

Treat the confluent Hs27 cells with 5 µg/mL mitomycin C for 16 hours to induce growth

arrest.[9]

After treatment, wash the cells thoroughly with sterile PBS to remove any residual mitomycin

C.

Trypsinize the growth-arrested Hs27 cells and plate them at a density of 2 x 10^4 cells/cm^2

in the desired culture vessel.[9]

Allow the Hs27 feeder layer to attach for at least 6 hours.

Isolate human corneal limbal epithelial single cells using standard protocols.

Seed the human corneal limbal epithelial single cells onto the prepared Hs27 feeder layer at

a density of 1 x 10^3 cells/cm^2.[9]

Culture the co-culture in the appropriate medium for corneal epithelial cells, monitoring for

colony formation and expansion.

Signaling Pathways and Visualizations
While specific signaling pathway studies on Hs27 are limited, research has indicated the

involvement of the Wnt and angiogenesis-related pathways in response to certain stimuli.[3] In

contrast, the related HS-27A cell line has been more extensively studied in the context of

various signaling cascades. Below are diagrams of key signaling pathways relevant to both cell

lines.

Wnt Signaling Pathway
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The Wnt signaling pathway is crucial for a wide range of cellular processes, including

proliferation and differentiation. A study on Hs27 cells treated with a herbal formula showed an

activation of this pathway.[3] The following diagram illustrates a simplified canonical Wnt

signaling pathway.

Extracellular Space

Cytoplasm

Nucleus

Wnt Ligand Frizzled
 binds

Dishevelled
(Dvl)

 activates

LRP5/6

Destruction Complex
(Axin, APC, GSK3β, CK1α)

 inhibits
β-catenin

 phosphorylates for
 degradation

Proteasome
 degraded by

β-catenin

 translocates to

TCF/LEF
 binds to Target Gene

Expression
 activates

Click to download full resolution via product page

A simplified diagram of the canonical Wnt signaling pathway.

PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, survival,

and metabolism. This pathway has been shown to be differentially regulated between primary

mesenchymal stromal cells and the HS-27A cell line.
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An overview of the PI3K/Akt/mTOR signaling pathway.
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Interferon-gamma (IFN-γ) Signaling Pathway
IFN-γ signaling is integral to the immune response. The IFN-γ-mediated signaling pathway is

considered an essential signature of MSC-mediated immunosuppression and is more active in

the related HS-5 cell line compared to HS-27A.
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The canonical JAK-STAT signaling pathway activated by IFN-γ.
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Conclusion
The Hs27 cell line is a valuable and well-characterized tool for in vitro research, particularly in

studies requiring a normal, finite human fibroblast model. Its applications in toxicology, 3D cell

culture, and as a feeder layer are well-documented. It is imperative for researchers to

distinguish Hs27 from the immortalized HS-27A cell line to ensure the appropriate model is

used for their experimental questions. This guide provides the essential technical information to

facilitate the effective use of the Hs27 cell line in scientific investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

2. researchgate.net [researchgate.net]

3. researchgate.net [researchgate.net]

4. bioinformatics.hsanmartino.it [bioinformatics.hsanmartino.it]

5. Hs 27. Culture Collections [culturecollections.org.uk]

6. genome.ucsc.edu [genome.ucsc.edu]

7. HS-5 and HS-27A Stromal Cell Lines to Study Bone Marrow Mesenchymal Stromal Cell-
Mediated Support to Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

9. Identification of Human Fibroblast Cell Lines as a Feeder Layer for Human Corneal
Epithelial Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-depth Technical Guide to the Hs27 Cell Line].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8103614#what-is-the-hs27-cell-line]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b8103614?utm_src=pdf-body
https://www.benchchem.com/product/b8103614?utm_src=pdf-custom-synthesis
https://wnt.stanford.edu/wnt-signaling-pathway-diagram
https://www.researchgate.net/figure/Key-components-of-the-PI3K-Akt-mTOR-signalling-pathway-showing-activator-black-arrows_fig1_310572364
https://www.researchgate.net/figure/Schematic-diagram-illustrating-the-PI3K-AKT-PTEN-mTOR-signaling-pathway-in-a-cell-A_fig1_359450759
https://bioinformatics.hsanmartino.it/cldb/cl1713.html
https://www.culturecollections.org.uk/nop/product/hs-27
https://genome.ucsc.edu/ENCODE/protocols/cell/human/HS27a_SOP-1.V.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7674674/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7674674/
https://www.researchgate.net/post/We-are-working-on-Hs27-ATCCR-CRL-1634-cell-culture-but-until-now-some-cells-start-degrade-How-can-we-manage-it
https://pmc.ncbi.nlm.nih.gov/articles/PMC3377680/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3377680/
https://www.benchchem.com/product/b8103614#what-is-the-hs27-cell-line
https://www.benchchem.com/product/b8103614#what-is-the-hs27-cell-line
https://www.benchchem.com/product/b8103614#what-is-the-hs27-cell-line
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8103614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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